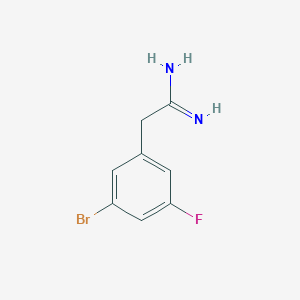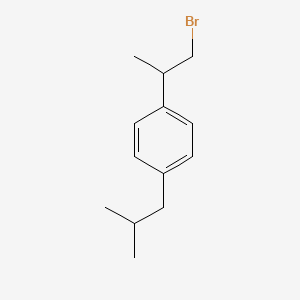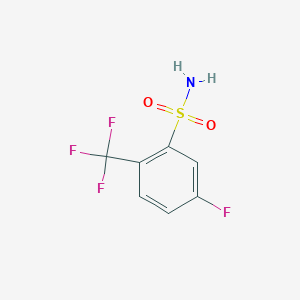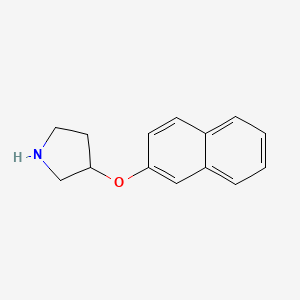
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with 2,4,6-trimethylbenzyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the carbonitrile group can facilitate interactions with nucleophiles, while the benzyl group may enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
1-Benzylcyclobutane-1-carbonitrile: Lacks the methyl substitutions on the benzyl group.
1-(2,4-Dimethylbenzyl)cyclobutane-1-carbonitrile: Has two methyl groups instead of three.
1-(2,6-Dimethylbenzyl)cyclobutane-1-carbonitrile: Methyl groups are positioned differently.
Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is unique due to the specific arrangement of methyl groups on the benzyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19N/c1-11-7-12(2)14(13(3)8-11)9-15(10-16)5-4-6-15/h7-8H,4-6,9H2,1-3H3 |
Clave InChI |
SOPOJAGWCJCEQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2(CCC2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)





![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)


